molecular formula C16H25NO B7578693 2-(4-Ethylazepan-1-yl)-1-phenylethanol

2-(4-Ethylazepan-1-yl)-1-phenylethanol

Cat. No.: B7578693
M. Wt: 247.38 g/mol
InChI Key: YDLGKUJZGGBLQA-UHFFFAOYSA-N
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Description

2-(4-Ethylazepan-1-yl)-1-phenylethanol is a synthetic organic compound characterized by a phenylethanol backbone substituted with a 4-ethylazepane moiety.

Properties

IUPAC Name

2-(4-ethylazepan-1-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-14-7-6-11-17(12-10-14)13-16(18)15-8-4-3-5-9-15/h3-5,8-9,14,16,18H,2,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLGKUJZGGBLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(CC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs of 1-phenylethanol derivatives with varying substituents, emphasizing differences in molecular structure, bioactivity, and physicochemical properties.

2-(1H-Imidazol-1-yl)-1-phenylethanol

  • Molecular Formula : C₁₁H₁₂N₂O .
  • Key Features :
    • Substituted with an imidazole ring, a five-membered heterocycle with two nitrogen atoms.
    • Exhibits antifungal activity against Candida species, particularly when modified with biphenyl esters .
    • Melting Point : Reported but unspecified in .
  • Significance: The imidazole group enhances antifungal activity compared to unsubstituted phenylethanol derivatives. However, activity is weak in non-esterified forms .

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol

  • Molecular Formula : C₁₆H₂₀N₂O .
  • Stereospecificity (R-configuration) may influence receptor binding in biological systems.
  • Significance: The amino group could enhance solubility in polar solvents, while the extended aromatic system might improve stability .

2-(4-Methoxyphenyl)-1-phenylethanol

  • Molecular Formula : C₁₅H₁₆O₂ .
  • Molecular Weight: 228.291 g/mol.
  • Significance : The methoxy group may enhance lipophilicity, affecting membrane permeability in biological systems .

2-(1H-Benzotriazol-1-yl)-1-phenylethanol

  • Key Features :
    • Benzotriazole substituent introduces a planar aromatic system with three nitrogen atoms.
    • Demonstrated bioactivity in antifungal and antimicrobial contexts, similar to fluconazole derivatives .
  • Significance : The benzotriazole moiety may improve metabolic stability compared to imidazole analogs .

1-Phenylethanol (Parent Compound)

  • Degradation Pathway: Anaerobically degraded via acetophenone intermediates in Denitrifying strain EbN1 .
  • Key Features :
    • Lack of substituents results in lower bioactivity and simpler metabolic pathways.

Structural and Functional Analysis

Table 1: Comparative Data for 1-Phenylethanol Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Property/Bioactivity Reference
2-(4-Ethylazepan-1-yl)-1-phenylethanol 4-Ethylazepane Not provided Not provided Conformational flexibility N/A
2-(1H-Imidazol-1-yl)-1-phenylethanol Imidazole C₁₁H₁₂N₂O 188.23 Antifungal (weak)
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol 4-Aminophenethylamino C₁₆H₂₀N₂O 256.35 Enhanced solubility
2-(4-Methoxyphenyl)-1-phenylethanol 4-Methoxyphenyl C₁₅H₁₆O₂ 228.29 Increased lipophilicity
2-(1H-Benzotriazol-1-yl)-1-phenylethanol Benzotriazole C₁₄H₁₃N₃O 239.28 Antifungal (broad-spectrum)

Key Observations:

Bioactivity :

  • Imidazole and benzotriazole derivatives exhibit antifungal activity, with the latter showing broader efficacy .
  • The ethylazepane group in the target compound may modulate receptor binding due to its larger ring size and alkyl substitution.

Physicochemical Properties: Solubility: Amino and hydroxyl groups enhance water solubility (e.g., ), while methoxy and aromatic systems increase lipophilicity (e.g., ). Stability: Benzotriazole and azepane substituents may confer metabolic stability compared to imidazole .

Degradation Pathways: Unsubstituted 1-phenylethanol is degraded via acetophenone intermediates in anaerobic conditions . Substituted analogs likely follow divergent pathways depending on substituent reactivity.

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